2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride
Description
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride is an organic compound featuring a pyridine core substituted with an aminoethylamino group at the 2-position and a carbonitrile group at the 3-position, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. For instance, its pyrrolidine-substituted analog (CAS: 1258652-51-5) has been documented as a discontinued pharmaceutical intermediate .
Properties
IUPAC Name |
2-(2-aminoethylamino)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-3-5-12-8-7(6-10)2-1-4-11-8;/h1-2,4H,3,5,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENWISXMOZLFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine-3-carbonitrile with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that pyridine compounds, including 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride, possess antimicrobial properties. For instance, studies have shown that similar pyridine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds range from 6.25 to 12.5 μg/mL against various bacterial strains, suggesting a potent antimicrobial effect .
Antiviral Properties
In the context of viral infections, particularly during the COVID-19 pandemic, compounds with a pyridine nucleus have been investigated for their antiviral properties. The structural features of this compound may enhance its efficacy against viral pathogens by modulating specific protein interactions .
Neuropharmacology
The compound's ability to modulate neurotransmitter release positions it as a potential candidate for neurological applications. Pyridine derivatives have been explored for their effects on potassium channels and other neuroreceptors, suggesting that this compound could influence neuronal excitability and synaptic transmission .
Potential in Treating Neurological Disorders
Given its structural similarity to other aminopyridines known for their neurological effects, this compound may be useful in developing treatments for conditions such as epilepsy or neurodegenerative diseases. Its interaction with potassium channels could provide insights into therapeutic strategies aimed at stabilizing neuronal activity .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Refluxing with appropriate reagents : This step often involves using solvents like ethanol and bases such as sodium ethoxide.
- Monitoring via analytical techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the applications of pyridine derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile Hydrochloride (CAS: 1258652-51-5)
- Structural Difference: The aminoethyl group in the target compound is replaced by a pyrrolidin-3-ylmethyl group.
- The tertiary amine in pyrrolidine may alter receptor-binding specificity compared to the primary amine in the aminoethyl group .
2-(2-Aminoethyl)pyridine
- Structural Difference: Lacks the 3-carbonitrile group and the secondary amino linkage.
- Implications :
3-Aminothieno[2,3-b]pyridine-2-carboxamides
- Structural Difference: Thienopyridine core replaces pyridine, with carboxamide substituents.
- Carboxamide groups improve metabolic stability compared to primary amines .
2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one
3-[2-(2-Aminoethylamino)ethylamino]propyl Trimethoxysilane
- Structural Difference: Silane backbone with multiple aminoethyl groups.
- Implications: Designed for surface functionalization (e.g., silica nanoparticles) rather than biological activity. Trimethoxysilane groups enable covalent bonding to inorganic substrates .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Flexibility: The aminoethylamino group in the target compound allows for versatile derivatization, as seen in the synthesis of thienopyridine carboxamides via nucleophilic substitution and condensation reactions .
- Solubility vs. Permeability : Hydrochloride salts (e.g., target compound) prioritize solubility, whereas pyrrolidine analogs balance lipophilicity for tissue penetration .
- Functional Group Impact: Carbonitrile groups enhance electrophilicity, enabling interactions with nucleophilic residues in biological targets, a feature absent in simpler amines like 2-(2-aminoethyl)pyridine .
Biological Activity
2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant research findings.
Overview of Biological Activity
The compound is primarily investigated for its antimicrobial and anticancer activities. Research indicates that it interacts with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity, which leads to various biological effects. The unique combination of aminoethyl and carbonitrile functional groups contributes to its reactivity and biological profile.
The antimicrobial activity of this compound is attributed to its ability to inhibit the growth of various pathogens. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Studies
A comparative analysis of similar compounds reveals that this compound demonstrates unique potency profiles:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile HCl | 6.25 - 12.5 | Staphylococcus aureus, E. coli |
| Amoxicillin | 6.25 | Staphylococcus aureus |
| Ciprofloxacin | 2 | E. coli |
The minimum inhibitory concentrations (MICs) indicate that the compound is competitive with established antibiotics, suggesting its potential as a therapeutic agent in treating infections .
Research Findings
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective concentration levels for therapeutic applications .
Case Studies
Several case studies have documented the efficacy of related pyridine derivatives in cancer treatment:
- Study A : Investigated a series of pyridine derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines.
- Study B : Focused on the compound's ability to induce apoptosis in leukemia cells, showing a dose-dependent response.
These findings underscore the need for further exploration into the compound's mechanisms and potential clinical applications .
Q & A
Q. What are the established synthetic routes for 2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride?
The synthesis of pyridine-carbonitrile derivatives often involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds are synthesized via condensation of aminopyridine intermediates with chloroethylamine derivatives under reflux in ethanol, followed by hydrochloric acid quenching to form the hydrochloride salt. Reaction conditions (temperature, solvent, molar ratios) should be optimized based on substituent compatibility, as demonstrated in similar pyridine syntheses .
Example Reaction Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Cyanopyridine, 2-Chloroethylamine, DMF, 80°C | Nucleophilic substitution |
| 2 | HCl (aq.), ethanol, reflux | Salt formation and purification |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- NMR : H NMR to resolve pyridine ring protons (δ 7.5–8.5 ppm) and ethylamino side-chain signals (δ 2.5–3.5 ppm). C NMR identifies nitrile carbons (~115 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related pyridinium salts .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies using HPLC or TLC to monitor degradation products. For example, dissolve the compound in buffered solutions (pH 1–12) and incubate at 25°C, 40°C, and 60°C for 24–72 hours. Compare chromatographic peak areas to quantify degradation .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound is limited, general protocols for pyridine derivatives include:
- Use of fume hoods and PPE (gloves, lab coats).
- Avoidance of direct skin contact due to potential amine-related irritancy .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or hydration states. Employ differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-reference with crystallographic data to correlate solubility with lattice energy .
Q. What computational strategies are effective for modeling its interaction with biological targets?
Use density functional theory (DFT) to optimize the compound’s geometry and molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can synthetic yields be improved without compromising purity?
Optimize reaction parameters using design of experiments (DoE):
- Vary solvent polarity (e.g., ethanol vs. acetonitrile).
- Test catalysts (e.g., triethylamine for deprotonation).
- Monitor intermediates via LC-MS to minimize side reactions .
Yield Optimization Table
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | None | 80 | 62 | 95 |
| ACN | Et₃N | 70 | 78 | 98 |
Q. What mechanistic insights explain its reactivity in nucleophilic environments?
The electron-withdrawing nitrile group activates the pyridine ring toward nucleophilic attack at the 3-position. Substituent effects can be probed via Hammett plots using para-substituted aryl derivatives to quantify electronic contributions .
Q. How do crystal packing forces influence its physicochemical properties?
Hydrogen-bonding networks (e.g., N-H⋯Cl interactions in the hydrochloride salt) enhance thermal stability but reduce solubility. Compare crystal structures of free base and salt forms to correlate packing motifs with melting points .
Q. What strategies address discrepancies in biological activity across studies?
Contradictory results may stem from assay conditions (e.g., buffer ionic strength) or impurity profiles. Standardize testing protocols (e.g., fixed ATP concentrations in kinase assays) and characterize batches via HPLC-MS to rule out degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
